1,7-Diazaspiro[4.5]decane-7-acetic acid, 1-[(cyclohexylamino)carbonyl]-6-oxo-, methyl ester
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Overview
Description
1,7-Diazaspiro[45]decane-7-acetic acid, 1-[(cyclohexylamino)carbonyl]-6-oxo-, methyl ester is a complex organic compound with a unique spirocyclic structure
Preparation Methods
The synthesis of 1,7-Diazaspiro[4.5]decane-7-acetic acid, 1-[(cyclohexylamino)carbonyl]-6-oxo-, methyl ester typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the acetic acid moiety: This step often involves the use of acetic anhydride or a similar reagent.
Attachment of the cyclohexylamino group: This can be done through an amide coupling reaction using cyclohexylamine and a coupling reagent such as EDCI or DCC.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
1,7-Diazaspiro[4.5]decane-7-acetic acid, 1-[(cyclohexylamino)carbonyl]-6-oxo-, methyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups using reagents like sodium methoxide or ammonia.
Hydrolysis: The ester and amide bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
1,7-Diazaspiro[4.5]decane-7-acetic acid, 1-[(cyclohexylamino)carbonyl]-6-oxo-, methyl ester has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: This compound can serve as an intermediate in the synthesis of more complex molecules.
Material Science: Its unique spirocyclic structure can be exploited in the design of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 1,7-Diazaspiro[4.5]decane-7-acetic acid, 1-[(cyclohexylamino)carbonyl]-6-oxo-, methyl ester depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can influence the compound’s binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
1,7-Diazaspiro[4.5]decane-7-acetic acid, 1-[(cyclohexylamino)carbonyl]-6-oxo-, methyl ester can be compared with other spirocyclic compounds such as:
- 1,7-Diazaspiro[4.5]decane-7-carboxylic acid tert-butyl ester
- 1,7-Diazaspiro[4.5]decane-7-carboxylic acid, 2-oxo-, 1,1-diMethylethyl ester
These compounds share a similar spirocyclic core but differ in their functional groups, which can influence their chemical reactivity and applications.
Properties
Molecular Formula |
C18H29N3O4 |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
methyl 2-[1-(cyclohexylcarbamoyl)-10-oxo-1,9-diazaspiro[4.5]decan-9-yl]acetate |
InChI |
InChI=1S/C18H29N3O4/c1-25-15(22)13-20-11-5-9-18(16(20)23)10-6-12-21(18)17(24)19-14-7-3-2-4-8-14/h14H,2-13H2,1H3,(H,19,24) |
InChI Key |
LXMITENPGUNVRK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN1CCCC2(C1=O)CCCN2C(=O)NC3CCCCC3 |
Origin of Product |
United States |
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